(3-Ethyl-4-(methoxycarbonyl)phenyl)boronic acid
Description
(3-Ethyl-4-(methoxycarbonyl)phenyl)boronic acid is a boronic acid derivative characterized by a phenyl ring substituted with a methoxycarbonyl group at the para position and an ethyl group at the meta position. Boronic acids are widely utilized in organic synthesis (e.g., Suzuki-Miyaura cross-coupling reactions) and biomedical applications due to their ability to form reversible covalent bonds with diols and active-site serine residues in enzymes . The methoxycarbonyl group contributes to electronic effects and hydrogen-bonding interactions, while the ethyl substituent may enhance lipophilicity, influencing solubility and membrane permeability .
Properties
IUPAC Name |
(3-ethyl-4-methoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO4/c1-3-7-6-8(11(13)14)4-5-9(7)10(12)15-2/h4-6,13-14H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETBQZRDSSKODW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)OC)CC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethyl-4-(methoxycarbonyl)phenyl)boronic acid typically involves the following steps:
Nucleophilic Substitution: The hydroxyl group on the phenyl ring is substituted with a halogen (chlorine or bromine) to form a halogenated intermediate.
Formation of Boronic Ester: The halogenated intermediate reacts with a boron-containing reagent to form a boronic ester.
Hydrolysis: The boronic ester is hydrolyzed under acidic or basic conditions to yield the final boronic acid product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction conditions such as temperature, pressure, and pH, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Ethyl-4-(methoxycarbonyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The boronic acid can be oxidized to form the corresponding phenol.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Major Products
Biaryls: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid.
Scientific Research Applications
(3-Ethyl-4-(methoxycarbonyl)phenyl)boronic acid has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.
Material Science: Utilized in the preparation of advanced materials, such as polymers and nanomaterials.
Catalysis: Acts as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.
Mechanism of Action
The mechanism of action of (3-Ethyl-4-(methoxycarbonyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the final coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Structural Features and Electronic Effects
The substituents on the phenyl ring critically influence reactivity and interactions. Key analogues include:
Key Observations :
Key Observations :
Physicochemical Properties
Solubility and stability are critical for practical applications:
Key Observations :
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